N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide
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Overview
Description
“N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of functional groups such as nitro, fluoro, and acetamide in its structure suggests potential reactivity and utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Coupling with acetamide: The final step involves coupling the benzothiadiazole derivative with an acetamide moiety, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution of the fluoro group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Benzothiadiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds are used in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine
Drug Development: Potential use as pharmacophores in the design of new therapeutic agents.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Agriculture: Potential use as agrochemicals for pest control.
Polymers: Used in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of “N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and fluoro can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Fluoro-nitro derivatives: Compounds with both fluoro and nitro groups but different core structures.
Uniqueness
The unique combination of benzothiadiazole, fluoro, nitro, and acetamide groups in “N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide” may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O4S/c15-8-4-5-11(19(21)22)12(6-8)23-7-13(20)16-9-2-1-3-10-14(9)18-24-17-10/h1-6H,7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJSVQICEYCVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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